molecular formula C7H7NO B012608 3-Ethenoxypyridine CAS No. 104818-90-8

3-Ethenoxypyridine

Cat. No.: B012608
CAS No.: 104818-90-8
M. Wt: 121.14 g/mol
InChI Key: XVLCUTZHQANEAO-UHFFFAOYSA-N
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Description

3-Ethenoxypyridine, also known as 3-vinylpyridine, is an organic compound with the molecular formula C7H7N. It is a derivative of pyridine, where an ethenyl group is attached to the third carbon of the pyridine ring. This compound is a colorless to pale yellow liquid that is used as a building block in organic synthesis due to its reactive vinyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethenoxypyridine can be synthesized through various methods. One common method involves the reaction of 3-bromopyridine with acetylene in the presence of a palladium catalyst. The reaction proceeds via a Heck coupling mechanism, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, this compound is typically produced through the catalytic dehydrogenation of 3-ethylpyridine. This process involves heating 3-ethylpyridine in the presence of a dehydrogenation catalyst, such as platinum or palladium, at elevated temperatures. The reaction yields this compound along with hydrogen gas as a byproduct .

Chemical Reactions Analysis

Types of Reactions: 3-Ethenoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation: 3-Pyridinecarboxaldehyde.

    Reduction: 3-Ethylpyridine.

    Substitution: Various substituted pyridines, depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

  • Nucleophilic Reactions :
    • Hydrohalogenation : 3-Ethenoxypyridine can undergo hydrohalogenation reactions efficiently, allowing for the introduction of halogen atoms into organic molecules without the need for specialized reagents. This process is valuable for synthesizing halogenated derivatives used in pharmaceuticals and agrochemicals .
  • Cycloaddition Reactions :
    • Azide-Alkyne Cycloaddition : The compound participates in the azide-alkyne cycloaddition (AAC), a pivotal reaction in click chemistry. This reaction facilitates the formation of 1,2,3-triazoles, which are important scaffolds in medicinal chemistry .

Biological Applications

  • Proteomics Research :
    • This compound has been utilized as a tool in proteomics for labeling and studying proteins. Its alkyne functionality allows for selective reactions with azide-containing biomolecules, enabling the visualization and tracking of proteins within biological systems .
  • Antimicrobial Activity :
    • Some studies have indicated that derivatives of this compound exhibit antimicrobial properties. This potential application opens avenues for developing new antimicrobial agents, particularly against resistant strains .

Material Science Applications

  • Coordination Chemistry :
    • Research has demonstrated that complexes formed with metal ions (such as Fe, Ni, Pd, and Pt) and this compound exhibit interesting thermally-induced spin-crossover properties. These materials are being explored for applications in sensors and switches due to their responsive nature to temperature changes .
  • Polymer Chemistry :
    • The incorporation of this compound into polymer matrices has been investigated to enhance thermal stability and mechanical properties. Such modifications are crucial for developing advanced materials used in coatings and composites.

Case Studies

Study TitleFindingsApplication
Thermally-induced spin-crossover in Fe(this compound) complexesInvestigated the spin transition monitored by IR/Raman spectroscopyPotential use in smart materials
Hydrohalogenation of EthynylpyridinesDemonstrated efficient hydrochlorination without special reagentsUseful for synthesizing halogenated compounds
Proteomics applications of this compoundShowed effectiveness in protein labeling via click chemistryAdvancements in proteomics research

Mechanism of Action

The mechanism of action of 3-ethenoxypyridine and its derivatives involves interactions with specific molecular targets. For instance, some derivatives inhibit the uncoating process of viruses, thereby blocking the synthesis of viral proteins and RNA. This inhibition occurs through the binding of the compound to viral proteins, preventing their proper function and replication.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its reactive vinyl group, which allows it to participate in a wide range of chemical reactions, including polymerization and substitution reactions. This reactivity makes it a versatile building block in organic synthesis and valuable in various scientific and industrial applications .

Biological Activity

3-Ethenoxypyridine, a derivative of pyridine, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound features an ethynyl group attached to a pyridine ring, which contributes to its unique reactivity and biological activity. The presence of the N-oxide functionality enhances its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The N-oxide group can participate in redox reactions, influencing oxidative stress within cells. Additionally, the ethynyl group may facilitate π-π interactions or covalent bonding with proteins, potentially modulating their activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, research on similar compounds like 5-Bromo-2-chloro-3-ethynylpyridine demonstrated effective inhibition against Escherichia coli, with zones of inhibition measured under laser irradiation . This suggests that this compound may also possess comparable antibacterial effects.

Table 1: Antimicrobial Activity Comparison

CompoundZone of Inhibition (mm)Conditions
This compound (Hypothetical)TBDUnder irradiation
5-Bromo-2-chloro-3-ethynylpyridine15Laser irradiation
BMEPC (Carbazole derivative)15Laser irradiation
BMEMC (Carbazole derivative)14Laser irradiation

Anticancer Potential

The anticancer properties of this compound have been explored as well. Its unique structure allows it to function as a potential drug candidate. Studies indicate that compounds with similar structures can enhance the efficacy of traditional chemotherapeutics like cisplatin. For example, palladium cages functionalized with ethynylpyridine derivatives showed improved anticancer activity compared to cisplatin alone .

Case Study: Drug Delivery Systems

In a recent study, palladium-based cages incorporating this compound were evaluated for their drug delivery capabilities. The study found that these cages could encapsulate cisplatin effectively, resulting in enhanced anticancer activity against ovarian cancer cell lines (SKOV-3) compared to cisplatin alone . This highlights the potential for using this compound in developing advanced drug delivery systems.

Properties

IUPAC Name

3-ethenoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-2-9-7-4-3-5-8-6-7/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLCUTZHQANEAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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